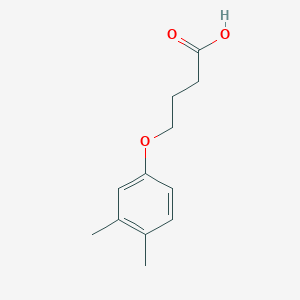

4-(3,4-Dimethylphenoxy)butanoic acid

Description

Historical Context and Evolution of Research on Phenoxyalkanoic Acids

The scientific journey of phenoxyalkanoic acids began prominently in the 1940s with the development of phenoxyacetic acids like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgresearchgate.net The discovery that these compounds could mimic the natural plant growth hormone indoleacetic acid (IAA) and act as selective herbicides for broadleaf weeds transformed agricultural practices. wikipedia.orgresearchgate.net This breakthrough spurred further research, leading to the synthesis and study of an expanded family of related structures.

Scientists began to modify the alkanoic acid chain, leading to the development of phenoxypropionic acids (e.g., dichlorprop (B359615), mecoprop) and phenoxybutanoic acids. wikipedia.orgnih.gov Research revealed that some of these longer-chain derivatives, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), function as propesticides. wikipedia.org These compounds are converted within target plant species into their more active phenoxyacetic acid counterparts through the process of β-oxidation. nih.gov

The evolution of research also saw the discovery of structurally related but mechanistically distinct herbicides. In the 1970s, a new class of aryloxyphenoxypropionates, which act as ACCase inhibitors, was developed to control grass weeds, demonstrating a continued exploration of the chemical space around the core phenoxy structure. wikipedia.org In parallel with agricultural development, the widespread use of these compounds prompted extensive environmental research into their persistence, transport, and degradation in soil and water systems. nih.govresearchgate.netdss.go.th

Structural Classification and Sub-Classes of Phenoxybutanoic Acids

The fundamental structure of a phenoxyalkanoic acid consists of a substituted phenyl ring connected to the carboxyl group of an alkanoic acid via an ether linkage. They can be systematically classified based on the length of the carboxylic acid side chain and the nature and position of substituents on the aromatic ring.

The primary classification is based on the alkanoic acid moiety:

Phenoxyacetic Acids: Possess a two-carbon acid chain. This class includes the foundational herbicides MCPA and 2,4-D. nih.gov

Phenoxypropionic Acids: Feature a three-carbon chain, which introduces a chiral center at the alpha-carbon. This chirality is significant as the biological activity is often stereospecific, residing primarily in the (R)-isomer for auxin-type herbicides. wikipedia.org Examples include dichlorprop and mecoprop. dss.go.th

Phenoxybutanoic Acids: Contain a four-carbon butanoic acid chain. This class includes the pro-herbicides 2,4-DB and MCPB. nih.gov 4-(3,4-Dimethylphenoxy)butanoic acid is a member of this class.

Sub-classes are determined by the pattern of substitution on the phenyl ring. These substituents, typically halogens (like chlorine) or alkyl groups (like methyl), profoundly influence the molecule's physical properties and biological activity. The specific compound of interest, this compound, belongs to the dimethyl-substituted sub-class of phenoxybutanoic acids.

| Classification | Core Structure | Example Compound | CAS Number |

|---|---|---|---|

| Phenoxyacetic Acid | -O-CH₂-COOH | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 94-75-7 |

| Phenoxypropionic Acid | -O-CH(CH₃)-COOH | Dichlorprop | 120-36-5 |

| Phenoxybutanoic Acid | -O-(CH₂)₃-COOH | 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) | 94-82-6 |

Rationale for Academic Investigation into this compound and its Derivatives

The academic pursuit of novel compounds like this compound is driven by the principles of chemical biology and structure-activity relationship (SAR) studies. The primary rationale is to explore how structural modifications to a known biologically active scaffold—the phenoxyalkanoic acid framework—can alter its effects.

The well-documented herbicidal properties of chlorinated phenoxyalkanoic acids provide a strong foundation for investigating analogues with different substitution patterns. wikipedia.orgresearchgate.net By replacing the common chloro substituents with methyl groups at the 3 and 4 positions of the phenyl ring, researchers can probe the steric and electronic requirements of the molecule's biological target. Methyl groups differ from chlorine atoms in size, electronegativity, and lipophilicity, and these changes can lead to variations in binding affinity, selectivity, and metabolic stability.

Furthermore, academic interest in phenoxy acid derivatives has expanded beyond agriculture. Research has shown that compounds with similar core structures can exhibit a range of pharmacological activities. For example, derivatives of phenoxyacetic and phenylpropanoic acids have been identified as agonists for the free fatty acid receptor 1 (FFA1), a potential target for treating type 2 diabetes. nih.gov Other related structures, such as phenylbutyric acid derivatives, have been investigated as inhibitors of enzymes like histone deacetylase (HDAC) and kynurenine (B1673888) 3-hydroxylase, with potential applications in oncology and neuroprotection. nih.govnih.govdrugbank.com

Therefore, the investigation into this compound and its derivatives is a rational scientific endeavor aimed at discovering novel compounds with potentially unique or improved biological activities, whether as new agricultural agents or as leads for therapeutic drug development.

| Chemical Properties of this compound | |

|---|---|

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ uni.lu |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | This compound sigmaaldrich.com |

| Monoisotopic Mass | 208.10994 Da uni.lu |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | 87-89 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9-5-6-11(8-10(9)2)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDOHVHQWSFAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289780 | |

| Record name | 4-(3,4-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22180-03-6 | |

| Record name | 4-(3,4-Dimethylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22180-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-dimethylphenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 3,4 Dimethylphenoxy Butanoic Acid and Its Analogs

Classical and Contemporary Synthetic Routes to Phenoxybutanoic Acid Skeletons

The fundamental structure of phenoxybutanoic acids can be assembled using several key transformations, including esterification, etherification, and methods for constructing the carboxylic acid group.

Esterification-Based Approaches

Esterification is a fundamental reaction in organic synthesis and can be a key step in the synthesis of phenoxybutanoic acid derivatives. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary example. cerritos.edumasterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing the target compound, an appropriate precursor alcohol would be reacted with a butanoic acid derivative under acidic conditions. cerritos.edu The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Modern advancements in esterification include the use of various catalysts to improve efficiency and mildness of the reaction conditions. For instance, a 2,2'-biphenol-derived phosphoric acid catalyst can promote dehydrative esterification without the need to remove water. organic-chemistry.org Another approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), a method commonly used in peptide synthesis that can also be applied to the esterification of tertiary alcohols. researchgate.net Solid-supported catalysts, such as SiO₂-SO₃H, have also been employed, offering advantages in terms of catalyst recovery and reuse, with microwave irradiation sometimes used to accelerate the reaction. researchgate.net

Etherification Strategies

The formation of the ether linkage between the 3,4-dimethylphenol (B119073) and the butanoic acid side chain is a critical step. The Williamson ether synthesis is a traditional and widely used method for this purpose. This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the synthesis of 4-(3,4-dimethylphenoxy)butanoic acid, 3,4-dimethylphenol would be treated with a base like potassium hydroxide (B78521) or sodium hydride, followed by reaction with a 4-halobutanoate ester (e.g., ethyl 4-bromobutanoate).

A patent describes a similar process for preparing phenoxycarboxylic acid herbicides where a phenol is reacted with a chloro-substituted carboxylic acid ester in the presence of potassium carbonate. google.com Another example involves the reaction of the potassium salt of 4-hydroxyacetophenone with 2-bromopropanoic acid, followed by refluxing to form the corresponding phenoxypropanoic acid. google.com

Carboxylic Acid Functional Group Construction

The final step in many synthetic routes to this compound is the hydrolysis of a precursor ester to the free carboxylic acid. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification. A specific example shows the hydrolysis of a related compound using potassium hydroxide and hydrazine (B178648) hydrate. chemicalbook.com

Alternatively, the carboxylic acid can be constructed from other functional groups. A novel method involves the catalytic oxidation of carbon-halogen bonds to carboxylic acids using water as the oxidant, which liberates hydrogen gas as a byproduct. acs.org This approach, catalyzed by a ruthenium pincer complex, has been shown to be effective for a range of primary alkyl halides. acs.org

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of specific stereoisomers (enantiomers) of this compound derivatives is crucial when one enantiomer exhibits desired biological activity while the other is inactive or has undesirable effects. Asymmetric synthesis methods are employed to achieve this.

One established strategy is the use of chiral auxiliaries, such as in Evans' asymmetric aldol (B89426) reaction. nih.gov This methodology has been successfully applied to the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov In this approach, a chiral oxazolidinone is used to direct the stereochemical outcome of an aldol reaction, leading to a product with high diastereoselectivity. nih.gov Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Another approach for achieving enantiopure products is through asymmetric hydrogenation. This has been a key step in the formal synthesis of sitagliptin, a drug containing a chiral β-amino acid moiety. researchgate.net In this synthesis, a prochiral enamine is hydrogenated using a chiral catalyst, such as one based on DuPhos or BPE ligands, to produce the desired enantiomer with high enantiomeric excess. researchgate.net

Green Chemistry Principles in the Synthesis of Phenoxybutanoic Acids

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and agrochemicals, including phenoxybutanoic acids.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous solvents like benzene (B151609) with less toxic alternatives such as toluene (B28343) or employing biodegradable solvents. nih.gov Water is also explored as a reaction medium where possible. organic-chemistry.org

Catalysis: The use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry. researchgate.net This includes biocatalysts (enzymes) and chemocatalysts. nih.gov For example, the use of a recyclable SiO₂-SO₃H catalyst in esterification reduces waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The catalytic oxidation of alkyl halides to carboxylic acids using water as the oxidant is a good example, as it avoids the use of sacrificial oxidants and produces hydrogen gas as the only byproduct. acs.org

Energy Efficiency: Employing methods that reduce energy consumption, such as using microwave irradiation, which can significantly shorten reaction times compared to conventional heating. researchgate.net Photochemical reactions under UV irradiation are also considered green chemistry interactions. nih.gov

An example of a greener approach is the synthesis of acetylsalicylic acid using phosphoric acid instead of the more hazardous sulfuric acid, demonstrating a move towards safer reagents. researchgate.net

Derivatization Strategies for Structural Modification and Functionalization

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which is often done to enhance its analyzability or to explore its structure-activity relationships. sigmaaldrich.com For this compound, derivatization can be used to alter its physical and chemical properties.

Common derivatization techniques for carboxylic acids include:

Esterification: As discussed in the synthesis section, converting the carboxylic acid to an ester can increase its volatility for analysis by gas chromatography (GC). obrnutafaza.hr

Silylation: This is a popular method for GC analysis where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. obrnutafaza.hr Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com

Alkylation: This involves replacing the acidic proton of the carboxylic acid with an alkyl group to form an ester. obrnutafaza.hr This is often done to improve chromatographic behavior. psu.edu

Acylation: While more common for amines and alcohols, acylation can be used in conjunction with other derivatization methods for multifunctional molecules. psu.edu

A study on the analysis of biological organic acids describes a new derivatization reagent, 4-bromo-N-methylbenzylamine, which facilitates detection by mass spectrometry. nih.gov For analytical purposes, especially in complex matrices, derivatization can be crucial for achieving the necessary sensitivity and selectivity. researchgate.net

Table of Synthetic Parameters for Phenoxyalkanoic Acid Synthesis

Table of Derivatization Reagents for Carboxylic Acids

Ester and Amide Derivatives Synthesis

The carboxylic acid moiety of this compound is a prime target for chemical modification, allowing for the synthesis of a wide array of ester and amide derivatives. These derivatives are often prepared to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification:

The synthesis of esters from this compound can be achieved through several established methods. The Fischer-Speier esterification is a classic and widely used approach, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orglibretexts.orgquora.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. libretexts.org

For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (DCC) can be employed. In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to furnish the desired ester. organic-chemistry.org

| Ester Synthesis Method | Reagents and Conditions | Key Features |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium reaction; often requires excess alcohol or removal of water. organic-chemistry.orglibretexts.orgquora.com |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), Solvent (e.g., Dichloromethane) | Mild reaction conditions; suitable for sensitive substrates. organic-chemistry.org |

Amidation:

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction is generally not feasible and requires the activation of the carboxylic acid. Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to facilitate this transformation. chemistrysteps.comnih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The reaction typically proceeds at room temperature and offers good to excellent yields of the corresponding amide. nih.gov The choice of coupling agent and reaction conditions can be tailored to the specific amine and the desired purity of the final product. nih.gov

| Amide Synthesis Method | Reagents and Conditions | Key Features |

| DCC/EDC Coupling | Amine (Primary or Secondary), DCC or EDC, Solvent (e.g., Dichloromethane, DMF) | Mild reaction conditions; high yields; applicable to a wide range of amines. chemistrysteps.comnih.gov |

Halogenation and Alkylation of the Phenyl Ring

Modification of the aromatic ring of this compound through halogenation and alkylation introduces new substituents that can significantly influence the molecule's electronic and steric properties. These reactions are typically achieved through electrophilic aromatic substitution.

Halogenation:

The introduction of halogen atoms (e.g., chlorine, bromine) onto the phenyl ring of this compound can be accomplished using standard electrophilic halogenation methods. mt.com The reaction of the parent compound with a halogenating agent, such as bromine (Br₂) or chlorine (Cl₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is a common approach. mt.com The phenoxy and methyl groups are ortho-, para-directing activators. Therefore, the incoming electrophile will be directed to the positions ortho and para to these activating groups. Given the existing substitution pattern, halogenation is expected to occur at the available positions on the aromatic ring.

Alkylation:

Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the aromatic ring. berkeley.educerritos.edu This reaction involves the treatment of this compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). berkeley.educerritos.edu The choice of the alkylating agent and reaction conditions is crucial to control the degree and position of alkylation, as the product is often more reactive than the starting material, potentially leading to polyalkylation. cerritos.edu The steric hindrance from the existing substituents can also influence the regioselectivity of the alkylation.

| Ring Modification | Reagents and Conditions | Expected Outcome |

| Halogenation | Halogen (Br₂, Cl₂), Lewis Acid (FeBr₃, AlCl₃) | Introduction of halogen atoms at activated positions on the phenyl ring. |

| Alkylation | Alkyl Halide, Lewis Acid (AlCl₃) | Introduction of alkyl groups at activated positions on the phenyl ring. |

Side-Chain Elongation and Modification

Altering the length and structure of the butanoic acid side-chain provides another avenue for creating analogs of this compound with potentially different biological activities or physical properties.

Side-Chain Elongation:

A well-established method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orglibretexts.orgnrochemistry.com This multi-step procedure involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, yields the homologous carboxylic acid with one additional methylene (B1212753) group in the side-chain. organic-chemistry.orgwikipedia.orglibretexts.orgnrochemistry.com This method allows for the synthesis of 5-(3,4-dimethylphenoxy)pentanoic acid from this compound.

| Chain Elongation Method | Key Steps | Result |

| Arndt-Eistert Homologation | 1. Conversion to acid chloride. 2. Reaction with diazomethane. 3. Wolff rearrangement. | Elongation of the carboxylic acid side-chain by one methylene unit. organic-chemistry.orgwikipedia.orglibretexts.orgnrochemistry.com |

Side-Chain Modification:

Further modifications to the butanoic acid side-chain can be envisaged through various synthetic transformations. For instance, α-halogenation of the carboxylic acid can be achieved, providing a handle for further functionalization. The Hell-Volhard-Zelinsky reaction can be used for the α-bromination of carboxylic acids. ucalgary.calibretexts.org This involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The resulting α-bromo acid can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups at the α-position.

Computational and Theoretical Chemistry Studies on 4 3,4 Dimethylphenoxy Butanoic Acid

Molecular Structure Elucidation and Conformational Analysis

The three-dimensional arrangement of atoms in 4-(3,4-Dimethylphenoxy)butanoic acid is fundamental to its chemical behavior. Computational methods, particularly those grounded in quantum mechanics, are pivotal in elucidating its stable conformations. The structure consists of a 3,4-dimethylphenyl group linked through an ether oxygen to a butanoic acid chain.

Conformational analysis of similar phenoxyacetic acid derivatives has shown that the flexibility of the molecule is primarily dictated by the torsion angles of the ether linkage and the alkyl chain. researchgate.net For this compound, the key dihedral angles would be C-O-C-C and the successive C-C-C-C angles of the butanoic acid chain. Studies on related butanoic acid derivatives indicate that they can adopt various conformations, with some populating a gauche arrangement in the main chain. rsc.orgdocumentsdelivered.com The presence of the bulky 3,4-dimethylphenoxy group likely influences the conformational preferences to minimize steric hindrance.

X-ray crystallography studies on analogous compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, have revealed an extended, all-trans configuration in the solid state. uni.lu However, in solution, a variety of conformations may exist in equilibrium. It is anticipated that the lowest energy conformer of this compound would feature a near-planar arrangement of the phenoxy moiety, with the butanoic acid chain adopting a staggered conformation to reduce torsional strain.

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to inspect the electronic landscape of a molecule, providing data that can predict its reactivity and stability. nih.gov

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. biointerfaceresearch.com By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), one can accurately calculate various electronic properties. nih.gov For this compound, DFT calculations would reveal the distribution of electron density, which is crucial for understanding its chemical behavior. The presence of electron-donating methyl groups on the aromatic ring is expected to increase the electron density of the phenyl ring, influencing the properties of the ether linkage and the carboxylic acid group.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability. nih.gov For phenoxyacetic acid derivatives, the HOMO is often localized on the aromatic ring, while the LUMO can be distributed across different parts of the molecule. researchgate.net In this compound, the HOMO is likely centered on the electron-rich dimethylphenoxy ring. The LUMO is expected to be located on the carboxylic acid moiety, which can act as an electron acceptor. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.0 to 0.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are estimations based on typical DFT calculations for structurally similar aromatic carboxylic acids and phenoxy derivatives. Actual values would require specific calculations for this compound.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. libretexts.org It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net For this compound, the ESP map would likely show a region of negative potential (typically colored red) around the carboxylic acid oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its propensity for donation in hydrogen bonding. researchgate.net The aromatic ring and methyl groups would exhibit a relatively neutral or slightly negative potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Table 2: Anticipated NBO Interaction Energies

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O_ether) | σ*(C_aryl-C) | 1-5 |

| LP(O_ether) | σ*(C_alkyl-C) | 1-5 |

| LP(O_carbonyl) | σ*(C_alpha-C_beta) | > 5 |

Note: These are illustrative values based on NBO analyses of similar ether and carboxylic acid-containing compounds. LP denotes a lone pair orbital.

Molecular Dynamics Simulations of this compound and Biological Receptors

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the interaction of small molecules with biological receptors like proteins. nih.govnih.gov Given that many phenoxyalkanoic acids exhibit biological activity, often as synthetic auxins, MD simulations could provide valuable insights into the binding of this compound to auxin receptors such as the TIR1/AFB family of F-box proteins. oup.com

An MD simulation would typically involve placing the ligand (this compound) in the binding site of the receptor and simulating their dynamic movements over time in a solvated environment. mdpi.com The simulation would reveal the stability of the ligand-receptor complex, the key amino acid residues involved in binding, and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Such simulations have been used to understand the binding of various inhibitors to their target proteins. rug.nl For this compound, it is plausible that the carboxylic acid group would form crucial hydrogen bonds with polar residues in the binding pocket, while the dimethylphenoxy group would engage in hydrophobic interactions.

Table 3: Potential Interacting Residues in an Auxin Receptor Binding Site

| Interaction Type | Potential Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Arginine, Serine, Threonine |

| Hydrophobic Interactions | Leucine, Phenylalanine, Valine |

| π-π Stacking | Phenylalanine, Tyrosine |

Note: This table is based on known interactions of auxins and their analogs with auxin receptors and represents a hypothetical scenario for this compound.

In Silico Structure-Activity Relationship (SAR) Modeling for Phenoxybutanoic Acids

In silico Structure-Activity Relationship (SAR) modeling has emerged as a powerful tool in chemical and pharmaceutical research to predict the biological activity of chemical compounds based on their molecular structures. This computational approach is instrumental in identifying key structural features that influence a molecule's efficacy and in guiding the design of new, more potent analogues. For the class of phenoxyalkanoic acids, including phenoxybutanoic acids, SAR studies are crucial for understanding how modifications to the aromatic ring, the ether linkage, and the carboxylic acid side chain affect their biological properties.

While specific, in-depth SAR studies focusing exclusively on this compound are not extensively available in public-domain research, valuable insights can be drawn from computational studies on structurally related phenoxyacetic acids. These studies provide a foundational understanding of the key molecular descriptors that govern the activity of this class of compounds.

Detailed Research Findings from Phenoxyacetic Acid Analogues

Research on phenoxyacetic acid derivatives has identified several molecular descriptors that are critical in determining their biological efficacy. These descriptors, calculated using computational methods, quantify various aspects of a molecule's physicochemical properties. A hybrid approach combining biomimetic liquid chromatography with Quantitative Structure-Activity Relationships (QSAR) has yielded reliable models for predicting biological properties such as penetration through plant cuticles and biological membranes. nih.gov

The key findings from these studies indicate that the biological activity of phenoxyalkanoic acids is significantly influenced by a combination of lipophilicity, polarizability, and the presence of hydrogen bond donors and acceptors. For instance, the ability of these compounds to act as herbicides is related to their transport properties, which are governed by these molecular features. nih.gov

A study on a series of 2,4-dichlorophenoxyacetic acid (2,4-D) analogues, a well-known herbicide, revealed important structural requirements for auxinic activity. It was found that a halogen at the 4-position of the aromatic ring is important for activity. Furthermore, the study indicated that extending the carboxylate chain with an even number of carbons, such as in a butanoic acid derivative, is tolerated and can maintain auxinic activity. nih.gov This suggests that the butanoic acid side chain in this compound is a viable structural feature for potential biological activity within this class.

The following interactive data table summarizes key molecular descriptors and their influence on the biological properties of a representative set of phenoxyacetic acid analogues, which can be considered as a model for understanding phenoxybutanoic acids.

| Compound | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Acceptors | Biological Activity Correlation |

| Phenoxyacetic acid | 152.15 | 1.34 | 46.53 | 3 | Baseline |

| 4-Chlorophenoxyacetic acid | 186.59 | 1.87 | 46.53 | 3 | Increased lipophilicity enhances membrane permeability |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 221.04 | 2.81 | 46.53 | 3 | High activity, optimal balance of lipophilicity and polarity |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | 200.62 | 2.75 | 46.53 | 3 | Similar activity to 2,4-D, demonstrating influence of methyl group |

| This compound | 208.25 | ~2.9 (estimated) | 46.53 | 3 | Expected to have favorable lipophilicity for biological activity |

Note: The data for phenoxyacetic acid analogues are derived from published research. nih.govmdpi.com The value for this compound is an estimation based on its structure for comparative purposes.

The analysis of phenoxyacetic acid derivatives highlights that:

Lipophilicity (logP): This is a critical factor for membrane penetration. An optimal range of lipophilicity is necessary for the compound to traverse biological membranes to reach its target site.

Substituents on the Aromatic Ring: The nature and position of substituents on the phenoxy ring significantly impact activity. In the case of this compound, the two methyl groups at the 3 and 4 positions increase the lipophilicity of the molecule. The substitution pattern is known to influence the interaction with biological targets.

While direct experimental SAR data for this compound is limited in the reviewed literature, the principles derived from its phenoxyacetic acid cousins provide a solid framework for predicting its likely biological behavior. Future computational and experimental studies focusing specifically on phenoxybutanoic acids will be necessary to build more precise SAR models for this particular subclass of compounds.

Biological Activities and Mechanistic Investigations in Non Human Systems

In Vitro Cellular and Biochemical Investigations

Modulation of Specific Cellular Signaling Pathways by Phenoxybutanoic Acids

Phenoxybutanoic acids and their derivatives have been shown to modulate several key cellular signaling pathways. For instance, 4-phenylbutyric acid (PBA), a related compound, has been found to induce cellular senescence in cancer cells by activating the Akt/p21(WAF1) signaling pathway. osti.govnih.gov This activation is thought to be a consequence of PERK inhibition. osti.govnih.gov In the context of inflammation, sodium phenylbutyrate has been demonstrated to suppress the TLR2/NF-κB/NLRP3 signaling pathway in bovine mammary alveolar cells stimulated with Staphylococcus aureus lipoteichoic acid. mdpi.comnih.gov This suppression leads to a reduction in the expression of inflammatory cytokines. mdpi.comnih.gov

Furthermore, butyric acid has been observed to sensitize Vero cells to ricin-induced apoptosis by accelerating the activation of multiple signal transduction pathways, including the p38 MAP kinase pathway. nih.gov In bovine ovarian granulosa cells, arachidonic acid, a polyunsaturated fatty acid, regulates intracellular signaling pathways such as cAMP activation, Ca2+ influx, and the MAPK and PI3K/AKT pathways, which are crucial for cellular growth and differentiation. mdpi.com The metabolite of 4-phenylbutyric acid, phenylacetyl glutamine, has been shown to possess anti-inflammatory activity by inhibiting T cell activation and Toll-like receptor 4 signaling. nih.gov

Enzyme Inhibition and Activation Profiles (e.g., Histone Deacetylase (HDAC) activity)

A significant area of research for phenoxybutanoic acid derivatives has been their activity as histone deacetylase (HDAC) inhibitors. gsartor.orgresearchgate.netnih.govnih.gov HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and gene silencing. nih.govmdpi.com Inhibition of HDACs can lead to histone hyperacetylation, which is associated with a more open chromatin structure and increased gene transcription. nih.govmdpi.com

4-Phenylbutyric acid (PBA) is a known HDAC inhibitor. nih.govnih.gov Studies have shown that PBA can inhibit the proliferation of cancer cells by increasing the level of histone acetylation. nih.govnih.gov However, the efficacy of different phenyl alkanoic acids as HDAC inhibitors varies. A structure-activity study revealed that while longer chain phenyl alkanoic acids were more potent at inhibiting cell proliferation, 4-phenylbutyrate (B1260699) was a more potent inhibitor of histone deacetylase and inducer of histone acetylation. researchgate.net This suggests that for longer chain derivatives, mechanisms other than HDAC inhibition may be more critical for their growth-inhibitory effects. researchgate.net

The inhibition of HDAC activity by PBA has been linked to the upregulation of certain genes, such as IL-8 in gastric cancer cells, which can promote cell migration. nih.govnih.gov Other studies have investigated the HDAC inhibitory potential of various short-chain fatty acids and polyphenol metabolites, finding that butyrate (B1204436) is a particularly potent HDAC inhibitor in nuclear extracts from colon carcinoma cells. gsartor.org

Some 4-phenyl-4-oxo-butanoic acid derivatives have been identified as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in the metabolic pathway of kynurenine (B1673888). google.com Inhibition of this enzyme is being explored as a potential therapeutic strategy for neurodegenerative diseases. google.com

Receptor Binding Studies and Ligand-Target Interactions (e.g., G protein-coupled receptors (GPCRs), Free Fatty Acid Receptors (FFARs), ion channels, nuclear receptors)

Phenoxybutanoic acids and their analogs have been investigated for their ability to interact with various receptors, particularly G protein-coupled receptors (GPCRs). nih.gov GPCRs are a large family of cell surface receptors that transduce extracellular signals into intracellular responses. nih.govyoutube.com Among these, the free fatty acid receptors (FFARs) have emerged as important targets for metabolic diseases. nih.govmdpi.comnih.govmedchemexpress.com

FFARs are activated by free fatty acids of varying chain lengths. mdpi.commedchemexpress.com Specifically, FFAR1 (GPR40) and FFAR4 (GPR120) are activated by medium- and long-chain fatty acids, while FFAR2 (GPR43) and FFAR3 (GPR41) are activated by short-chain fatty acids. mdpi.commedchemexpress.com Agonists of FFAR1 and FFAR4 have been shown to stimulate the secretion of incretin (B1656795) hormones like GLP-1, which in turn enhances glucose-dependent insulin (B600854) release. mdpi.com Extensive structure-activity relationship (SAR) studies on a series of phenylpropanoic acids led to the identification of potent FFAR4 agonists. nih.gov A series of novel phenoxyalkanoic acid derivatives have also been designed and evaluated as FFAR4 agonists for their potential in treating type 2 diabetes. mdpi.com

In addition to FFARs, other receptor interactions have been noted. For example, some bisphenol derivatives have been shown to bind to estrogen receptors (ERα and ERβ), with some exhibiting biphasic binding curves indicative of multiple binding sites. nih.gov

Interactive Data Table: Receptor Binding and Activation Data

| Compound/Compound Class | Receptor Target | Activity | Investigated In |

| Phenylpropanoic acids | FFAR4 (GPR120) | Agonist | Preclinical models of type 2 diabetes |

| Phenoxyalkanoic acids | FFAR4 (GPR120) | Agonist | In vitro assays |

| Phenylbutyric acid metabolite (PAGln) | Toll-like receptor 4 (TLR4) | Inhibition of signaling | Mouse spleen and peritoneal cavity cells |

| Bisphenol derivatives | Estrogen Receptor α (ERα) & β (ERβ) | Binding affinity | In vitro competitive binding assays |

| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine-3-hydroxylase | Inhibitor | Not specified |

Mechanisms of Antioxidant Action in Cell-Free and Cellular Systems

The antioxidant properties of phenoxybutanoic acids and related compounds have been explored, focusing on their ability to counteract oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. mdpi.com Antioxidants can act through various mechanisms, including scavenging free radicals, chelating metal ions, and inhibiting lipid peroxidation. mdpi.commdpi.com

Studies have utilized ω-(phenoxy)alkanoic acids as prodrugs to deliver antioxidants to mitochondria. nih.gov The rationale is that these compounds can undergo mitochondrial β-oxidation to release a phenolic metabolite with antioxidant properties within the mitochondria, a primary site of ROS production. mdpi.comnih.gov This approach has been shown to be cytoprotective, for instance, by affording protection against hypoxia-reoxygenation injury in cardiomyocytes. nih.gov

The evaluation of antioxidant activity is often conducted using cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, as well as in vitro cellular assays that measure the reduction of oxidative stress in cell models. mdpi.comnih.gov For example, the antioxidant activity of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives was screened using the DPPH assay. nih.gov In cellular systems, the protective effects of antioxidant peptides against oxidative stress have been demonstrated in human umbilical vein endothelial cells (HUVECs) by showing inhibition of NADPH oxidase activity. mdpi.com

Anti-inflammatory Pathways Elucidation in In Vitro Models

The anti-inflammatory properties of phenoxybutanoic acid derivatives have been investigated in various in vitro models. Inflammation is a complex biological response, and its modulation is a key therapeutic goal. mdpi.com

Sodium phenylbutyrate (SPB) has been shown to ameliorate the inflammatory response induced by Staphylococcus aureus lipoteichoic acid in bovine mammary alveolar cells. mdpi.comnih.gov The mechanism involves the suppression of the TLR2/NF-κB/NLRP3 signaling pathways, leading to a significant reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.gov

Similarly, the metabolite of 4-phenylbutyric acid, phenylacetyl glutamine (PAGln), has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines (interferon-γ, interleukin-6, and tumor necrosis factor-α) in mouse spleen cells and suppressing the expression of inflammatory proteins like nuclear factor κB (NF-κB). nih.gov The proposed mechanism is through the inhibition of T cell activation and Toll-like receptor 4 signaling. nih.gov

Other studies have highlighted the anti-inflammatory potential of various natural and synthetic compounds by demonstrating their ability to inhibit the release of inflammatory mediators like TNF-α from macrophages and to suppress key inflammatory signaling pathways such as NF-κB. plos.org

Interactive Data Table: In Vitro Anti-inflammatory Effects

| Compound | Cell Model | Stimulus | Key Findings |

| Sodium Phenylbutyrate (SPB) | Bovine Mammary Alveolar (MAC-T) cells | S. aureus lipoteichoic acid (LTA) | Suppressed expression of TNF-α, IL-1β, IL-6; Inhibited TLR2/NF-κB/NLRP3 pathways. mdpi.comnih.gov |

| Phenylacetyl glutamine (PAGln) | Mouse spleen cells, Mouse peritoneal cavity cells | Concanavalin A, Lipopolysaccharide (LPS) | Inhibited production of IFN-γ, IL-6, TNF-α; Suppressed NF-κB expression. nih.gov |

| 17-O-Acetylacuminolide | Murine macrophages (RAW264.7 cells) | Lipopolysaccharide (LPS) | Inhibited TNF-α release. plos.org |

Antimicrobial Spectrum and Mode of Action (e.g., antibacterial, antifungal)

The antimicrobial properties of phenoxybutanoic acid derivatives and related compounds have been evaluated against a range of microorganisms. The increasing prevalence of antimicrobial resistance has spurred the search for new antimicrobial agents. nih.govnih.gov

Some newly synthesized heterocyclic compounds derived from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have demonstrated both antimicrobial and antifungal activities. mdpi.com These compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. mdpi.com Similarly, derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid have exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

Butyrate, a short-chain fatty acid, has been shown to exert direct antimicrobial effects against several bacterial strains, including Acinetobacter baumannii, Escherichia coli, and Staphylococcus species. nih.gov Its mode of action can involve increasing membrane permeabilization. nih.gov In addition to direct effects, butyrate can also have indirect antimicrobial actions by inducing the production of host defense peptides. nih.gov Other fatty acids, such as decanoic acid and its derivatives, have also been reported to possess antibacterial and antifungal properties. researchgate.net

Preclinical Pharmacological Studies in Animal Models (Focus on Biological Response and Pathways)

Preclinical research utilizing animal models is fundamental to understanding the potential therapeutic effects and underlying mechanisms of novel chemical entities before they can be considered for human trials. For phenoxybutanoic acids, rodent models have been instrumental in elucidating their biological activities and metabolic pathways.

Design and Application of Rodent Models for Investigating Biological Effects of Phenoxybutanoic Acids

Rodent models are crucial for the in vivo assessment of the biological activities of phenoxybutanoic acid derivatives. These models are selected based on the specific therapeutic area being investigated. For instance, in the context of metabolic diseases, rodent models of diabetes and dyslipidemia are commonly employed. Sprague-Dawley rats and C57BL/6 mice are frequently used to study the effects of these compounds on glucose tolerance and lipid profiles. nih.gov The selection of the animal model, including its species and strain, is a critical factor as metabolic pathways and responses can vary significantly. nih.govnih.gov

In cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach to evaluate the anti-tumor efficacy of new compounds. mdpi.com For neurodegenerative diseases, models that mimic aspects of conditions like Parkinson's or Alzheimer's disease are utilized to assess the neuroprotective potential of test substances. nih.govnih.gov The design of these studies often involves the administration of the compound over a specific period, followed by the analysis of various biological endpoints.

Assessment of In Vivo Biological Activities and Pathway Perturbations in Disease Models (e.g., cancer models, neurodegenerative models)

While direct in vivo studies on 4-(3,4-Dimethylphenoxy)butanoic acid are not extensively documented in publicly available literature, research on related phenoxyalkanoic acids provides insights into their potential biological activities. For example, certain phenoxyacetic acid derivatives have been shown to act as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. In rodent models, these derivatives have demonstrated the ability to improve oral glucose tolerance. nih.gov

In the realm of cancer, the parent compound, butyric acid, has been noted for its anticancer properties, primarily through the inhibition of histone deacetylases (HDACs). nih.govnih.gov This mechanism can lead to the withdrawal of cancer cells from the cell cycle and induce programmed cell death. nih.gov Furthermore, some phenoxybutanoic acid derivatives have been investigated as endothelin antagonists, showing potential in models of pulmonary arterial hypertension. nih.gov

Regarding neurodegenerative disorders, research on compounds like 4-phenylbutyric acid (4-PBA) has shown neuroprotective effects in animal models. 4-PBA can act as a chemical chaperone, reducing endoplasmic reticulum (ER) stress, which is a factor in some neurodegenerative diseases. nih.gov These findings suggest that the phenoxybutanoic acid scaffold could be a promising starting point for the development of novel therapeutics for a range of diseases.

Comparative Pharmacokinetic and Metabolic Profiling in Preclinical Animal Species

The pharmacokinetic (PK) and metabolic profiles of a compound can differ significantly between preclinical species, such as rats and mice. nih.govnih.gov These differences are critical to consider when extrapolating data to humans. For instance, studies on 2-phenylpropionic acid, a structurally related compound, have shown that chiral inversion (the conversion of one enantiomer to another) occurs in rats and rabbits but not in mice. nih.gov This highlights species-specific metabolic pathways.

The metabolism of phenoxyalkanoic acids can involve various enzymatic processes. For example, the herbicide 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) is metabolized by certain bacteria through pathways that are relevant to understanding its environmental fate and potential for bioremediation. nih.gov In rats, the clearance of some xenobiotics can be influenced by co-administered drugs, indicating the potential for drug-drug interactions. nih.gov While specific pharmacokinetic data for this compound is scarce, studies on other substituted butanoic acids have detailed their absorption, distribution, metabolism, and excretion (ADME) properties in rats, providing a framework for what might be expected. plos.org

| Parameter | 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic Acid in Wistar Rats | Reference |

| Administration Route | Intravenous, Intragastric, Intraperitoneal | plos.org |

| Elimination Half-life (IV) | ~33 minutes | plos.org |

| Time to Max. Concentration (Oral) | ~24 minutes | plos.org |

| Oral Bioavailability | ~13% | plos.org |

This table presents pharmacokinetic data for a related butanoic acid derivative to illustrate typical parameters studied in preclinical species.

Biodistribution and Target Engagement in Animal Systems

Biodistribution studies aim to determine where a compound accumulates in the body after administration. This is often achieved using radiolabeled compounds in animal models. Such studies are essential for understanding both the efficacy and potential toxicity of a drug candidate. For phenoxyalkanoic acids, their distribution will be influenced by their physicochemical properties, such as lipophilicity and acidity.

Experimental Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity.

Impact of Substituent Modifications on Biological Efficacy

SAR studies on phenoxybutanoic acid derivatives have revealed that the nature and position of substituents on the phenoxy ring, as well as the length and composition of the linker chain, can have a profound impact on biological efficacy. For instance, in a series of phenoxybutanoic acid derivatives developed as endothelin antagonists, the introduction of benzoheterocycles significantly enhanced their activity. nih.gov

In another study focusing on phenoxyacetic acid analogues as radiotherapy sensitizers, it was found that halogenation or the presence of a thioether in the hydrophobic region was crucial for improving compound activity. mdpi.com The length of the linker between the phenoxy group and the acidic function is also a critical determinant of activity. mdpi.com For compounds targeting peroxisome proliferator-activated receptors (PPARs), the steric bulk of substituents on the distal benzene (B151609) ring has been shown to be a key factor influencing subtype selectivity. nih.gov These studies underscore the importance of systematic structural modifications to optimize the biological activity of phenoxybutanoic acid derivatives.

| Compound Modification | Observed Effect on Biological Activity | Reference |

| Introduction of benzoheterocycles | Enhanced endothelin antagonist activity | nih.gov |

| Halogenation of hydrophobic region | Improved radiosensitizing activity | mdpi.com |

| Increased steric bulk of substituents | Influenced PPAR subtype selectivity | nih.gov |

| Variation in linker length | Essential for optimal activity | mdpi.com |

This table summarizes general SAR findings for phenoxyalkanoic acid derivatives.

Influence of Alkyl Chain Length and Branching on Activity

The biological activity of phenoxyalkanoic acids is significantly modulated by the length and structure of the alkyl carboxylic acid side chain. This relationship is particularly well-documented in the context of their herbicidal properties in plant systems. The length of the n-alkanoic acid chain dictates the mode of action and efficacy of these compounds.

Phenoxyalkanoic acids with an even number of methylene (B1212753) groups in the side chain, such as phenoxyacetic acids (n=1) and phenoxybutyric acids (n=3), often exhibit herbicidal activity. In contrast, those with an odd number of methylene groups, like phenoxypropionic acids (n=2), can be less active or inactive. This disparity is attributed to the metabolic process of β-oxidation within the plant.

Plants can metabolize phenoxyalkanoic acids with longer side chains by sequentially removing two-carbon units. For instance, 4-(phenoxy)butanoic acid derivatives can be converted into the corresponding phenoxyacetic acid derivatives through one cycle of β-oxidation. This conversion is critical, as the resulting phenoxyacetic acid is often the more potent auxin mimic, leading to uncontrolled growth and eventual death of susceptible broadleaf plants. nih.gov In this context, phenoxybutyric acids are considered "propesticides," as they are converted into the active herbicide within the target organism. nih.gov The efficiency of this β-oxidation can vary between different plant species, contributing to the selective herbicidal action of these compounds.

Conversely, phenoxypropionic acids, upon β-oxidation, would yield a phenol (B47542), which typically lacks the characteristic auxin-like herbicidal activity. The herbicidal activity of some phenoxypropionic acids is therefore not dependent on this metabolic pathway but rather on their intrinsic ability to act as auxin mimics.

The branching of the alkyl chain also plays a pivotal role in the biological activity. The introduction of a methyl group at the α-carbon of the acetic acid side chain, forming a propionic acid, creates a chiral center and can significantly influence herbicidal efficacy, a topic further explored in the subsequent section.

The table below illustrates the relationship between the alkyl chain length of phenoxyalkanoic acids and their herbicidal activity based on the principle of β-oxidation.

| Compound Class | Alkyl Chain Structure | Number of Methylene Groups (CH2) between Phenoxy Group and Carboxyl Group | Product of β-oxidation in Plants | General Herbicidal Activity |

| Phenoxyacetic acids | -O-CH₂-COOH | 1 | Not applicable | Active |

| Phenoxypropionic acids | -O-CH(CH₃)-COOH or -O-CH₂-CH₂-COOH | 2 | Phenol (from linear chain) | Generally lower or inactive unless intrinsically active |

| Phenoxybutyric acids | -O-(CH₂)₃-COOH | 3 | Phenoxyacetic acid | Active (as a propesticide) |

Stereochemical Effects on Receptor Binding and Biological Response

The introduction of a chiral center into the structure of phenoxyalkanoic acids can lead to significant differences in biological activity between the enantiomers. This stereoselectivity is a well-established phenomenon for phenoxypropionic acid herbicides, such as dichlorprop (B359615) and mecoprop. nih.govresearchgate.net

For these chiral herbicides, the biological activity resides almost exclusively in one of the enantiomers. Specifically, the (R)-enantiomer is responsible for the herbicidal effects, while the (S)-enantiomer is considered biologically inactive or significantly less active. researchgate.net This enantioselectivity is a direct consequence of the stereospecific nature of the biological target, the auxin receptor complex in plants. nih.govresearchgate.net

Molecular studies have shown that the (R)-enantiomer of these herbicides has a much higher binding affinity for the auxin co-receptor complex, which includes the Transport Inhibitor Response 1 (TIR1) F-box protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. nih.govresearchgate.net The preferential binding of the (R)-enantiomer effectively mimics the natural auxin, indole-3-acetic acid (IAA), leading to the degradation of the Aux/IAA repressor and the subsequent activation of auxin-responsive genes that regulate plant growth. The (S)-enantiomer, due to its different three-dimensional structure, does not fit as effectively into the binding site of the receptor complex, resulting in a much weaker biological response. researchgate.net

In addition to receptor binding, stereoselectivity can also be observed in the absorption and translocation of these compounds within the plant. Studies have indicated that the active (R)-enantiomer may be absorbed and translocated to the site of action more efficiently than the (S)-enantiomer. nih.govresearchgate.net

While this compound itself is not chiral, if a methyl group were introduced at the α- or β-position of the butanoic acid chain, a chiral center would be created. Based on the established principles for phenoxypropionic acids, it would be expected that the biological activity of such a chiral derivative would also be stereoselective, with one enantiomer exhibiting significantly higher potency than the other.

The table below summarizes the stereochemical effects on the herbicidal activity of chiral phenoxypropionic acids.

| Enantiomer | Configuration | Binding Affinity to Auxin Receptor (TIR1-IAA7) | Herbicidal Activity |

| (R)-enantiomer | R | High | High |

| (S)-enantiomer | S | Low | Low to negligible |

The understanding of these stereochemical effects has practical implications, leading to the development of enantiomerically pure herbicides that contain only the active (R)-enantiomer. researchgate.net This approach allows for a reduction in the total amount of chemical applied to the environment while maintaining efficacy.

Advanced Analytical Methodologies for Characterization and Quantification of 4 3,4 Dimethylphenoxy Butanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-(3,4-Dimethylphenoxy)butanoic acid, offering detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized for complete structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical solvent like deuterated chloroform (B151607) (CDCl₃), the spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the protons of the butyric acid chain, and the methyl groups. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, this technique confirms the presence of all 12 carbon atoms in their unique chemical environments, from the methyl carbons to the carboxyl carbon. docbrown.info

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 11.5 | -COOH |

| 6.6-7.1 | Aromatic CH |

| 3.9-4.1 | -O-CH₂- |

| 2.4-2.6 | -CH₂-COOH |

| 2.2 | Aromatic -CH₃ |

| 1.9-2.1 | -CH₂-CH₂-CH₂- |

| *Predicted values based on analogous structures and typical chemical shift ranges. Actual experimental values may vary based on solvent and other experimental conditions. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical tool for identifying the functional groups present in a molecule. docbrown.infoamazonaws.com The FT-IR spectrum of this compound provides characteristic absorption bands that confirm its structure. docbrown.info The spectrum is typically recorded from a liquid film or a solid dispersion. docbrown.info

The most prominent peaks in the FT-IR spectrum of this compound include a broad O-H stretching vibration from the carboxylic acid group, C-H stretching vibrations from the aromatic ring and the aliphatic chain, a sharp C=O stretching vibration from the carboxyl group, and C-O stretching vibrations from the ether linkage and the carboxylic acid. docbrown.infoamazonaws.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

| FT-IR Absorption Bands (Typical Ranges) | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid dimer) |

| 3100-3000 | C-H stretch (Aromatic) |

| 2960-2850 | C-H stretch (Aliphatic) |

| 1710-1680 | C=O stretch (Carboxylic acid) |

| 1600, 1500 | C=C stretch (Aromatic ring) |

| 1250-1200 | C-O stretch (Aryl ether) |

| 1300-1200 | C-O stretch (Carboxylic acid) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra typically show absorption bands corresponding to π→π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substituents on the aromatic ring. Calculated UV-Vis spectra for similar structures, such as 2,6-dimethoxyphenol, show transitions in the range of 200-300 nm. researchgate.net

| UV-Vis Absorption (Predicted) | |

| Wavelength (λmax, nm) | Electronic Transition |

| ~220-230 | π→π |

| ~270-280 | π→π |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. docbrown.info The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight of 208.26 g/mol . sigmaaldrich.com

Electron ionization (EI) is a common method that causes the molecule to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can be used for identification. Key fragments for this compound would likely arise from cleavage of the ether bond and the butyric acid side chain. For instance, a prominent peak might be observed corresponding to the dimethylphenoxy cation or fragments resulting from the loss of the carboxyl group. libretexts.org

| Mass Spectrometry Data | |

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 208 | [C₁₂H₁₆O₃]⁺ (Molecular Ion) |

| 191 | [M - OH]⁺ |

| 163 | [M - COOH]⁺ |

| 122 | [C₈H₁₀O]⁺ (Dimethylphenol) |

| 121 | [C₈H₉O]⁺ |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from mixtures and for quantifying its concentration.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Content Analysis

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity and quantifying the content of volatile and semi-volatile organic compounds. For the analysis of this compound, the compound is typically derivatized to a more volatile ester form, such as the methyl ester, prior to injection into the gas chromatograph.

The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification.

After eluting from the column, the compound is detected by a flame ionization detector (FID). The FID produces a signal that is proportional to the amount of organic compound being burned. By comparing the peak area of the analyte to that of a known standard, the purity and concentration of this compound in a sample can be accurately determined. The NIST WebBook provides gas chromatography data for related compounds, which can serve as a reference for method development. nist.gov

| GC-FID Parameters (Typical) | |

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | e.g., 100 °C (1 min), ramp to 280 °C at 10 °C/min |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of this compound. This method offers high resolution and sensitivity for the analysis of non-volatile compounds. researchgate.net The separation is typically achieved on a reverse-phase column, where the non-polar stationary phase interacts with the compound.

A common approach involves using a C18 column with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a buffer to control the pH. cipac.org The pH of the mobile phase is a critical parameter as it influences the ionization state of the carboxylic acid group in this compound, thereby affecting its retention on the column. UV detection is frequently employed for quantification, with the wavelength set to maximize the absorbance of the phenoxy moiety, typically around 280 nm. cipac.org The determination of the compound's concentration is carried out using an external standard method, where the peak area of the analyte is compared to a calibration curve generated from standards of known concentration.

Interactive Table 1: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 280 nm |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For the analysis of this compound within complex mixtures, such as environmental or biological samples, the coupling of liquid chromatography with mass spectrometry (LC-MS) is the method of choice. saspublishers.com This hyphenated technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection afforded by mass spectrometry. nih.gov LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the unambiguous identification of the target compound. saspublishers.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact, primarily forming a molecular ion [M-H]⁻ in negative ion mode. The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or ion trap, then separates the ions based on their m/z ratio. saspublishers.com

Interactive Table 2: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatograph | UHPLC/HPLC system |

| Column | C18 or similar reverse-phase |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | 50-500 m/z |

| Capillary Voltage | 3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temperature | 350 °C |

Application of hyphenated techniques for Metabolite Identification in Biological Systems

Understanding the metabolic fate of this compound in biological systems is crucial for assessing its potential biotransformation pathways. Hyphenated techniques, particularly LC-MS/MS (tandem mass spectrometry), are powerful tools for the identification of metabolites. nih.gov In these studies, a biological sample (e.g., from an in vitro incubation with liver microsomes or from an in vivo study) is analyzed to detect and identify new chemical entities that are structurally related to the parent compound. nih.gov

The process of metabolite profiling involves comparing the chromatograms of control samples with those of treated samples. nih.govnih.gov Potential metabolites are identified by searching for masses that correspond to expected biotransformations (e.g., hydroxylation, glucuronidation, or sulfation) of the parent compound. When a potential metabolite is detected, MS/MS is used for structural elucidation. In this technique, the molecular ion of the suspected metabolite is isolated and then fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. This pattern provides structural information that can be used to confirm the identity of the metabolite. nih.gov

Method Validation and Quality Control in Research Analytical Procedures

To ensure that the analytical data generated for this compound are reliable and reproducible, the analytical methods must be validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for validation are typically defined by international guidelines, such as those from the International Council for Harmonisation (ICH). jocpr.com

The validation process includes assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in a spiked matrix. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Interactive Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria for an HPLC Method

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte |

| Linearity (r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

Q & A

Basic: What are the recommended synthetic routes for 4-(3,4-Dimethylphenoxy)butanoic acid in laboratory settings?

Methodological Answer:

A common approach involves nucleophilic substitution between 3,4-dimethylphenol and a brominated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions. For example, in analogous syntheses (e.g., 4-(2,4-dichlorophenoxy)butanoic acid in ), the phenoxide ion reacts with the bromo-acid in polar aprotic solvents like DMF or acetone at 60–80°C. Purification typically involves recrystallization or column chromatography. Researchers should confirm the absence of unreacted starting materials via TLC and characterize intermediates using H NMR (e.g., δ 3.86 ppm for methoxy groups in ) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- H NMR and C NMR : Critical for confirming the aromatic substitution pattern (e.g., dimethyl groups at δ 2.2–2.5 ppm) and butanoic acid backbone (δ 12–13 ppm for -COOH in DMSO-d). Overlapping signals, as seen in (δ 3.86 ppm for methoxy groups), may require 2D NMR (COSY, HSQC) for resolution.

- IR Spectroscopy : Validates the carboxylic acid (1700–1720 cm) and aryl ether (1250 cm) functionalities.

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., CHO: theoretical 208.26 g/mol; ).

Advanced: How does the substitution pattern on the phenoxy group influence the biological activity of butanoic acid derivatives?

Methodological Answer: